molecular formula C23H27N3O3 B3467811 N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide

N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide

Cat. No. B3467811
M. Wt: 393.5 g/mol
InChI Key: BBTJFCGBNROGEG-QPJJXVBHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide, commonly known as BPAP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPAP is a synthetic compound that belongs to the class of piperazine derivatives and has been found to possess a unique mechanism of action that makes it a promising candidate for the treatment of various neurological and psychiatric disorders.

Mechanism of Action

BPAP has been found to act as a partial agonist at both dopamine D2 and serotonin 5-HT1A receptors, which are involved in the regulation of mood and behavior. BPAP has also been shown to increase the release of dopamine and serotonin in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BPAP has been found to exhibit several biochemical and physiological effects, including the enhancement of dopamine and serotonin release, the modulation of glutamate and GABA receptor activity, and the inhibition of monoamine oxidase activity. These effects may contribute to its potential therapeutic applications in various neurological and psychiatric disorders.

Advantages and Limitations for Lab Experiments

BPAP has several advantages for use in laboratory experiments, including its high potency, selectivity, and solubility in water. However, BPAP also has some limitations, including its relatively short half-life and the need for specialized equipment and expertise for its synthesis and handling.

Future Directions

There are several potential future directions for research on BPAP, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other neurological and psychiatric disorders, and the exploration of its mechanism of action at the molecular level. Additionally, further studies are needed to determine the safety and efficacy of BPAP in humans and to identify any potential side effects or drug interactions.

Scientific Research Applications

BPAP has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including Parkinson's disease, depression, and schizophrenia. Several studies have demonstrated that BPAP has a unique mechanism of action that involves the activation of the dopaminergic and serotonergic systems in the brain, which are known to play a crucial role in the regulation of mood, behavior, and cognition.

properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3/c27-23(24-20-8-9-21-22(17-20)29-18-28-21)10-12-26-15-13-25(14-16-26)11-4-7-19-5-2-1-3-6-19/h1-9,17H,10-16,18H2,(H,24,27)/b7-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBTJFCGBNROGEG-QPJJXVBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CCC(=O)NC2=CC3=C(C=C2)OCO3)C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide
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N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide
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N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide
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N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide
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N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide
Reactant of Route 6
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N-1,3-benzodioxol-5-yl-3-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]propanamide

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